Methyl 2-(2-bromo-6-chlorophenyl)propanoate

Description

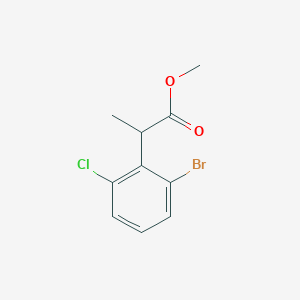

Methyl 2-(2-bromo-6-chlorophenyl)propanoate is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrClO₂ (calculated molecular weight: ~277.55 g/mol). The compound features a propanoate ester backbone substituted with bromine and chlorine at the 2- and 6-positions of the phenyl ring, respectively. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and stability under standard conditions.

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

methyl 2-(2-bromo-6-chlorophenyl)propanoate |

InChI |

InChI=1S/C10H10BrClO2/c1-6(10(13)14-2)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 |

InChI Key |

KKGHLVBGJJYXMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-6-chlorophenyl)propanoate typically involves the esterification of 2-(2-bromo-6-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-chlorophenyl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Various substituted phenylpropanoates.

Reduction: 2-(2-bromo-6-chlorophenyl)propanol.

Oxidation: 2-(2-bromo-6-chlorophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-(2-bromo-6-chlorophenyl)propanoate is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(2-bromo-6-chlorophenyl)propanoate with three structurally related compounds, focusing on substituent effects, functional groups, and inferred properties.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₁₀H₁₀BrClO₂ | 2-Bromo, 6-Chloro | Ester, Aromatic halogens | 277.55 |

| Methyl ester of Diclofenac | C₁₅H₁₃Cl₂NO₂ | 2,6-Dichloro, Amino | Ester, Aromatic Cl, Amine | 326.18 |

| Impurity D(EP): 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic Acid | C₁₄H₁₁BrClNO₂ | 2-Bromo-6-chloro, Amino | Carboxylic acid, Amine | 340.60 |

Key Observations:

Halogen Substitution: The target compound contains bromine and chlorine, which enhance its electron-withdrawing character and steric bulk compared to dichloro-substituted analogs like the methyl ester of diclofenac . Bromine’s larger atomic radius may also influence binding interactions in biological systems. In contrast, the methyl ester of diclofenac (a nonsteroidal anti-inflammatory drug prodrug) features two chlorine atoms, optimizing its affinity for cyclooxygenase enzymes .

Functional Groups: The ester group in the target compound and diclofenac’s methyl ester improves membrane permeability compared to the carboxylic acid group in Impurity D(EP), which is more polar and likely less bioavailable .

Physicochemical and Analytical Considerations

- Lipophilicity : Bromine’s higher lipophilicity (logP ~2.8) compared to chlorine (logP ~2.0) suggests the target compound may exhibit enhanced tissue penetration over dichloro analogs.

- Spectral Analysis : NMR techniques, such as those described in for quantifying pyruvate derivatives, could be adapted to analyze the target compound. For instance, derivatization with agents like 4-fluorophenylhydrazine might improve quantification of byproducts in synthetic pathways .

Biological Activity

Methyl 2-(2-bromo-6-chlorophenyl)propanoate is a halogenated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a propanoate backbone with a bromine and chlorine substitution on the phenyl ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

| Compound | Chemical Structure | Notable Features |

|---|---|---|

| This compound | Structure | Dual halogenation enhances binding affinity to targets |

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of halogen atoms enhances binding affinity, potentially leading to the inhibition of critical pathways involved in cell proliferation and survival. For instance, studies have shown that compounds with similar structures can inhibit the PI3K/AKT signaling pathway, which is crucial in cancer progression .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various human tumor cell lines. Notably, it has shown promising results against prostate cancer cells (DU145), where it inhibited cell proliferation through apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 (Prostate Cancer) | 15 | Induction of apoptosis via PI3K/AKT pathway inhibition |

| MDA-MB-231 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

- Prostate Cancer Treatment : A study assessed the effects of this compound on DU145 cells, revealing a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation.

- Antimicrobial Efficacy : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics, indicating potential for development as an antimicrobial agent.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6 ppm, singlet) and the chiral center’s methine proton (δ ~3.8–4.2 ppm, quartet). Discrepancies in splitting patterns may arise from rotameric equilibria, requiring variable-temperature NMR .

- X-ray crystallography : For absolute configuration confirmation, single-crystal analysis (as in ’s analogous bromo-chloro compounds) is recommended, though crystal growth may be hindered by the compound’s low melting point .

- LC-MS : High-resolution MS can distinguish between the parent ion ([M+H]⁺, m/z ~292) and potential degradation products (e.g., hydrolyzed acid, m/z ~278) .

What are the pitfalls in interpreting contradictory spectral data for this compound?

Advanced Research Focus

Contradictions in NMR or MS data often stem from:

- Dynamic effects : Rotational barriers in the ester group may split signals unexpectedly; VT-NMR or computational modeling (e.g., DFT) can clarify .

- Isomeric impurities : Trace amounts of ortho/meta-substituted isomers (e.g., from incomplete halogenation) may overlap in chromatograms. Use chiral HPLC with polysaccharide columns (e.g., Chiralpak®) for separation .

- Degradation during analysis : Thermal lability in GC-MS requires derivatization (e.g., silylation) to prevent decomposition .

How does steric hindrance influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

The bromine atom at the ortho position creates steric hindrance, limiting participation in Suzuki-Miyaura couplings. Alternative strategies include:

- Protecting-group strategies : Converting the ester to a tert-butyl group temporarily to reduce steric bulk .

- Microwave-assisted catalysis : Enhances reaction rates for sluggish couplings (e.g., with Pd(PPh₃)₄ and arylboronic acids) .

- Computational modeling : Predict feasible reaction pathways using DFT to optimize ligand selection (e.g., bulky phosphines vs. N-heterocyclic carbenes) .

What are the stability considerations for long-term storage of this compound?

Q. Basic Research Focus

- Moisture sensitivity : Hydrolysis of the ester group necessitates storage under argon or nitrogen in sealed containers .

- Light sensitivity : The bromine-chlorine pair may undergo photolytic cleavage; store in amber glass at –20°C .

- Toxicity : Classified as WGK 3 (highly hazardous to aquatic systems), requiring secondary containment and disposal via incineration .

How can researchers address low yields in the preparation of enantiopure this compound?

Q. Advanced Research Focus

- Chiral resolution : Use enzymatic kinetic resolution (e.g., Candida antarctica lipase B) to separate racemic mixtures .

- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or Jacobsen’s HKR (Hydrolytic Kinetic Resolution) for enantioselective ester formation .

- Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column .

What mechanistic insights explain the compound’s susceptibility to hydrolysis?

Q. Advanced Research Focus

- Acid-catalyzed hydrolysis : The ester undergoes nucleophilic attack by water, with rate acceleration under acidic conditions due to protonation of the carbonyl oxygen .

- Base-mediated saponification : The reaction proceeds via a tetrahedral intermediate; steric hindrance from the 2-bromo substituent slows hydroxide ion attack .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while protic solvents (e.g., MeOH) may compete as nucleophiles .

How do substituent electronic effects influence the compound’s spectroscopic and reactive properties?

Q. Advanced Research Focus

- Electron-withdrawing groups (Br, Cl) : Decrease electron density on the phenyl ring, shifting UV-Vis absorption maxima to longer wavelengths (bathochromic shift) .

- Ortho effect : The bromine atom’s proximity to the ester group increases steric strain, raising the activation energy for nucleophilic substitutions .

- Hammett parameters : Use σₚ values (Br: +0.26, Cl: +0.23) to predict reaction rates in electrophilic aromatic substitution or SNAr mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.